Hydroxy-PEG1-CH2-Boc

Beschreibung

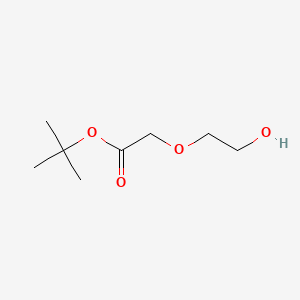

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-hydroxyethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-8(2,3)12-7(10)6-11-5-4-9/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDDJWYPWOFCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287174-32-7 | |

| Record name | Hydroxy-PEG1-CH2CO2tBu | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 2 2 Hydroxyethoxy Acetate

Esterification Strategies for Carboxylic Acid Precursors of Tert-butyl 2-(2-hydroxyethoxy)acetate

The formation of the tert-butyl ester group is a critical step that can be accomplished through various esterification techniques. These methods range from direct reactions with tert-butanol (B103910) to the use of more reactive acid derivatives.

Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid—in this case, 2-(2-hydroxyethoxy)acetic acid—with an alcohol, tert-butanol, in the presence of an acid catalyst. athabascau.ca Due to the reversible nature of this reaction, strategies must be employed to drive the equilibrium toward the product side. This is typically achieved by using an excess of one reactant or by removing water as it is formed. athabascau.ca

The steric hindrance of the bulky tert-butyl group presents a challenge for traditional esterification. Secondary alcohols are known to be sterically impeded in these reactions. quora.com Consequently, the choice of catalyst and reaction conditions is crucial for achieving high yields. Solid acid catalysts have shown significant promise in overcoming these challenges. For instance, silicotungstic acid supported on bentonite (B74815) has been effectively used for the synthesis of tert-butyl acetate (B1210297) from acetic acid and tert-butanol. asianpubs.orgasianpubs.org This type of heterogeneous catalyst simplifies product purification and can often be recycled and reused multiple times without a significant loss of activity. asianpubs.orgasianpubs.org

Optimization of reaction parameters is key to maximizing the yield. Studies on similar systems have shown that factors such as catalyst loading, the molar ratio of reactants, reaction temperature, and reaction time significantly influence the outcome. asianpubs.org

Table 1: Optimized Conditions for Direct Esterification of Acetic Acid with tert-Butanol using a Solid Acid Catalyst Data adapted from studies on tert-butyl acetate synthesis.

| Parameter | Optimized Value | Reference |

| Catalyst | 25 wt% Silicotungstic acid on bentonite | asianpubs.org |

| Catalyst Amount | 0.7 g | asianpubs.org |

| Molar Ratio (tert-butanol:acid) | 1:1.1 | asianpubs.org |

| Reaction Temperature | 110 °C | asianpubs.org |

| Reaction Time | 2 hours | asianpubs.org |

| Yield | ~87.2% | asianpubs.org |

Transesterification is an alternative route where a pre-existing ester of 2-(2-hydroxyethoxy)acetic acid (e.g., the methyl or ethyl ester) is converted to the tert-butyl ester by reaction with tert-butanol. This process is also an equilibrium reaction catalyzed by either an acid or a base. The reaction involves exchanging the alcohol moiety of the starting ester with the new alcohol.

Catalysts for transesterification are diverse and include homogeneous catalysts like zinc acetate (Zn-A) and titanium isopropoxide (Ti-IP), which have demonstrated high activity in similar transesterification reactions. researchgate.net The choice between these catalysts can depend on the reaction temperature, with zinc acetate being effective at lower temperatures and titanium isopropoxide showing higher activity at elevated temperatures. researchgate.net Base-catalyzed transesterification is also a common and effective method. acs.org The reaction conditions, particularly the molar ratio of the alcohol to the ester, play a critical role. High molar ratios of the incoming alcohol are often used to shift the equilibrium towards the desired product. iyte.edu.tr

Table 2: Catalysts for Transesterification Processes Data based on analogous transesterification reactions.

| Catalyst | Type | Optimal Temperature Range | Reference |

| Zinc Acetate (Zn-A) | Homogeneous | Lower Temperatures | researchgate.net |

| Titanium Isopropoxide (Ti-IP) | Homogeneous | Higher Temperatures | researchgate.net |

| Potassium Hydroxide (B78521) (KOH) | Homogeneous (Base) | Varies | iyte.edu.tr |

| Sodium Hydroxide (NaOH) | Homogeneous (Base) | Varies | iyte.edu.tr |

To circumvent the equilibrium limitations and often milder conditions of direct esterification, 2-(2-hydroxyethoxy)acetic acid can be converted into a more reactive "activated" derivative. The most common activated derivatives are acid chlorides and acid anhydrides. athabascau.ca These compounds react readily with alcohols like tert-butanol in a non-reversible reaction to form the corresponding ester.

The synthesis typically involves a two-step process: first, the preparation of the activated acid derivative, and second, its reaction with tert-butanol. For example, the acid chloride of 2-(2-hydroxyethoxy)acetic acid can be prepared using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with tert-butanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, yields tert-butyl 2-(2-hydroxyethoxy)acetate. This method is highly efficient for reacting with sterically hindered alcohols. athabascau.caorganic-chemistry.org

Alkylation and Etherification Pathways Leading to the Ethoxy Moiety

An alternative synthetic approach involves forming the ether linkage as the key bond-forming step. These methods start with precursors that already contain either the tert-butyl acetate group or the hydroxyacetate moiety.

The Williamson ether synthesis is a classical and robust method for forming ethers. In the context of synthesizing tert-butyl 2-(2-hydroxyethoxy)acetate, a viable route involves the reaction of tert-butyl bromoacetate (B1195939) with ethylene (B1197577) glycol. This reaction proceeds by deprotonating the more acidic hydroxyl group of ethylene glycol with a strong base, such as sodium hydride (NaH), to form an alkoxide nucleophile. This alkoxide then displaces the bromide ion from tert-butyl bromoacetate in a nucleophilic substitution (Sₙ2) reaction.

The use of an excess of ethylene glycol can help to minimize the formation of diether byproducts. This method has been reported to produce yields in the range of 85-90%.

Table 3: Reaction Parameters for Williamson Ether Synthesis

| Substrate 1 | Substrate 2 | Base | Temperature | Yield | Reference |

| tert-Butyl bromoacetate | Ethylene glycol | Sodium Hydride (NaH) | 60 °C | 85-90% |

Epoxide ring-opening reactions offer another powerful strategy for constructing the hydroxyethoxy moiety. Due to their significant ring strain (approximately 13 kcal/mol), epoxides are susceptible to ring-opening by nucleophiles. masterorganicchemistry.com A plausible pathway for the synthesis of tert-butyl 2-(2-hydroxyethoxy)acetate involves the reaction of ethylene oxide with the enolate of tert-butyl acetate.

The reaction would be initiated by treating tert-butyl acetate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the corresponding enolate. This enolate then acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This attack proceeds via an Sₙ2 mechanism, leading to the opening of the three-membered ring. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide during aqueous workup yields the final product, tert-butyl 2-(2-hydroxyethoxy)acetate. Under these basic or nucleophilic conditions, the attack typically occurs at the less sterically hindered carbon of the epoxide. masterorganicchemistry.comlibretexts.org

Protecting Group Chemistry in the Synthesis and Derivatization of Tert-butyl 2-(2-hydroxyethoxy)acetate

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex organic molecules, preventing unwanted side reactions and enabling high chemoselectivity. In the synthesis and subsequent chemical transformations of tert-butyl 2-(2-hydroxyethoxy)acetate, a bifunctional molecule containing both a hydroxyl and a tert-butyl ester group, protecting group chemistry plays a pivotal role. The differential reactivity of these two functional groups allows for their selective protection and deprotection, a concept known as orthogonal protection. wikipedia.org This enables specific modifications at one site of the molecule while the other remains masked.

Strategies for Hydroxyl Group Protection (e.g., Silyl (B83357) Ethers) and Controlled Deprotection

To prevent undesired reactions at the primary hydroxyl group of the 2-(2-hydroxyethoxy)acetate moiety during synthetic transformations, it can be temporarily masked using a suitable protecting group. Silyl ethers are a widely employed class of protecting groups for alcohols due to their ease of installation, stability under various reaction conditions, and facile removal under specific and mild conditions. oup.comharvard.edu

A common strategy for the synthesis of tert-butyl 2-(2-hydroxyethoxy)acetate, which avoids side reactions like di-substitution on the ethylene glycol moiety, involves the temporary protection of the hydroxyl group of a precursor, such as 2-(2-hydroxyethoxy)acetic acid, with a silyl ether. A frequently used silylating agent is tert-butyldimethylsilyl chloride (TBSCl). The reaction is typically carried out by treating the hydroxy acid with TBSCl in the presence of a base like imidazole.

Once the hydroxyl group is protected as a silyl ether (e.g., a TBS ether), the carboxylic acid can be esterified to form the tert-butyl ester. Following the successful formation of the protected tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethoxy)acetate, the silyl ether can be selectively removed to regenerate the free hydroxyl group. This deprotection is commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF) in an appropriate solvent like tetrahydrofuran (B95107) (THF). rsc.org The strength of the silicon-fluoride bond drives this cleavage, which is generally highly selective for silyl ethers and does not affect the tert-butyl ester group under these conditions. wikipedia.org

The stability of different silyl ethers varies depending on the steric bulk of the substituents on the silicon atom. This allows for fine-tuning of the protecting group strategy. The relative stability of common silyl ethers towards acidic hydrolysis follows the general trend: TMS < TES < TBDMS < TIPS < TBDPS, where TMS is trimethylsilyl, TES is triethylsilyl, TBDMS is tert-butyldimethylsilyl, TIPS is triisopropylsilyl, and TBDPS is tert-butyldiphenylsilyl. wikipedia.org This differential stability can be exploited for selective deprotection when multiple silyl ethers are present in a molecule. researchgate.netnih.gov

Table 1: Common Silyl Ether Protecting Groups and Deprotection Reagents

| Silyl Ether Group | Abbreviation | Common Deprotection Reagents |

| Trimethylsilyl | TMS | Mild acid (e.g., acetic acid), K₂CO₃/Methanol, TBAF |

| Triethylsilyl | TES | Acid (e.g., TFA, HF), TBAF |

| tert-Butyldimethylsilyl | TBDMS/TBS | Acid (e.g., TFA, PPTS), TBAF, HF•Pyridine |

| Triisopropylsilyl | TIPS | TBAF, HF |

| tert-Butyldiphenylsilyl | TBDPS | TBAF, HF |

This table is generated based on information from multiple sources. wikipedia.orgharvard.edunih.gov

Carboxylic Acid Protection Strategies Utilizing Tert-Butyl Groups and Their Selective Cleavage

The tert-butyl ester in tert-butyl 2-(2-hydroxyethoxy)acetate serves as a protecting group for the carboxylic acid functionality. This group is robust and stable under a variety of non-acidic conditions, including those that are basic or involve many nucleophilic reagents. wikipedia.org The cleavage of the tert-butyl ester to reveal the carboxylic acid is typically accomplished under acidic conditions, which protonate the ester oxygen and facilitate the elimination of isobutylene (B52900). wikipedia.org

The orthogonality of the tert-butyl ester and silyl ether protecting groups is a key feature in the synthetic chemistry of tert-butyl 2-(2-hydroxyethoxy)acetate and its derivatives. For instance, a silyl ether protecting the hydroxyl group can be removed with fluoride ions without affecting the tert-butyl ester. Conversely, the tert-butyl ester can be selectively cleaved under acidic conditions that may leave a more robust silyl ether, such as a TBDPS group, intact. However, many silyl ethers are also acid-labile, so the conditions for tert-butyl ester cleavage must be chosen carefully to ensure selectivity. wikipedia.org

While strong acids like trifluoroacetic acid (TFA) are effective for cleaving tert-butyl esters, milder and more selective methods have been developed. gelest.com For example, using silica (B1680970) gel in refluxing toluene (B28343) has been reported as a mild method for the cleavage of tert-butyl esters, which can be selective in the presence of silyl ethers. researchgate.net This method provides the corresponding carboxylic acid in good yields. researchgate.net Another approach involves the use of zinc bromide (ZnBr₂) in dichloromethane, which has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile groups. researchgate.net

Table 2: Selected Reagents for the Cleavage of Tert-Butyl Esters

| Reagent(s) | Conditions | Selectivity Notes |

| Trifluoroacetic Acid (TFA) | Typically in CH₂Cl₂ | Strong acid, can cleave some silyl ethers. |

| Hydrochloric Acid (HCl) | Aqueous or in organic solvent | Strong acid, similar to TFA in reactivity. |

| Silica Gel | Refluxing Toluene | Mild conditions, can be selective over silyl ethers. researchgate.net |

| Zinc Bromide (ZnBr₂) | CH₂Cl₂, often with a scavenger | Lewis acid, can offer chemoselectivity. researchgate.net |

| Formic Acid | Reflux | Can be used for deprotection. |

This table is generated based on information from multiple sources. wikipedia.orgresearchgate.net

Mechanistic Investigations of Tert Butyl 2 2 Hydroxyethoxy Acetate Reactivity

Hydrolytic Stability and Ester Cleavage Mechanisms of Tert-butyl 2-(2-hydroxyethoxy)acetate

The hydrolysis of the ester group in tert-butyl 2-(2-hydroxyethoxy)acetate can be achieved under acidic, basic, or enzymatic conditions, with each proceeding via distinct mechanistic pathways. The bulky tert-butyl group significantly influences the reaction mechanism and conditions required for cleavage compared to less hindered esters.

Acid-Catalyzed Hydrolysis of the Tert-butyl Ester Linkage

The hydrolysis of tert-butyl esters under acidic conditions is a well-established method for deprotection of carboxylic acids. science.gov Unlike the hydrolysis of primary or secondary alkyl esters, which can proceed through a bimolecular pathway (AAC2), tert-butyl esters preferentially undergo a unimolecular mechanism (AAL1) due to the stability of the resulting tertiary carbocation. science.govresearchgate.net

The reaction mechanism involves three key steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. science.gov

Unimolecular Cleavage: The protonated ester undergoes slow, rate-determining cleavage of the alkyl-oxygen bond (C-O bond between the oxygen and the tert-butyl group). researchgate.net This step is favored because it forms a resonance-stabilized acylium ion and a highly stable tert-butyl carbocation.

Deprotonation and Hydration: The tert-butyl cation is rapidly deprotonated by a weak base (like water or the conjugate base of the acid catalyst) to form isobutylene (B52900), or it can be trapped by water to form tert-butanol (B103910). researchgate.netnih.gov The resulting carboxylic acid, 2-(2-hydroxyethoxy)acetic acid, is formed upon hydration of the acylium species.

Studies using 18O-labeled water on the analogous tert-butyl acetate (B1210297) have confirmed that the labeled oxygen is incorporated into the tert-butyl alcohol product, providing definitive evidence for the AAL1 pathway involving alkyl-oxygen bond cleavage. nih.gov Kinetic studies on tert-butyl acetate have shown that this AAL1 mechanism is dominant, especially at higher temperatures, though a minor contribution from the AAC2 mechanism may co-exist. researchgate.net A variety of strong acids can effectively catalyze this reaction.

Table 1: Conditions and Mechanistic Features of Acid-Catalyzed Hydrolysis of Tert-butyl Esters

| Parameter | Description | Reference |

| Dominant Mechanism | AAL1 (Unimolecular, Alkyl-Oxygen Cleavage) | researchgate.netnih.gov |

| Key Intermediate | Tert-butyl carbocation ((CH₃)₃C⁺) | science.govresearchgate.net |

| Rate-Determining Step | Heterolytic cleavage of the C-O bond to form the carbocation | researchgate.net |

| Typical Catalysts | Strong acids such as Trifluoroacetic acid (TFA), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid | science.gov |

| Byproducts | Isobutylene (major) and tert-Butanol (minor) | researchgate.netnih.gov |

Base-Mediated Saponification Pathways

Tert-butyl esters, including tert-butyl 2-(2-hydroxyethoxy)acetate, are known to be highly resistant to base-mediated hydrolysis (saponification) under standard conditions. science.gov The typical mechanism for saponification is a bimolecular nucleophilic acyl substitution (BAC2), which involves the attack of a hydroxide (B78521) ion at the electrophilic carbonyl carbon. However, the steric bulk of the tert-butyl group effectively shields the carbonyl carbon, hindering the approach of the nucleophile and making the BAC2 pathway energetically unfavorable.

Despite this inherent stability, saponification of sterically hindered esters can be achieved under more forcing or specialized conditions. Research on related hindered esters, such as tert-butyl p-nitrobenzoate, has shown that hydrolysis is possible using biphasic systems with a phase-transfer catalyst. organic-chemistry.org This method facilitates the reaction between the ester in an organic solvent and the hydroxide source in an aqueous phase. Such protocols have been shown to successfully hydrolyze hindered esters that are otherwise unreactive to conventional aqueous base solutions. organic-chemistry.org

Table 2: Comparison of Saponification Conditions for Esters

| Condition | Standard Esters (e.g., Methyl, Ethyl) | Hindered Tert-butyl Esters | Reference |

| Mechanism | BAC2 (Bimolecular Nucleophilic Acyl Substitution) | BAC2 is highly disfavored due to steric hindrance. | science.gov |

| Reactivity | Rapid hydrolysis with aqueous base (e.g., NaOH, KOH) at room or elevated temperature. | Generally stable and unreactive to standard aqueous base. | science.gov |

| Specialized Conditions | Not typically required. | Biphasic systems (e.g., water/toluene) with a phase-transfer catalyst and strong base (e.g., K₂CO₃) may be effective. | organic-chemistry.org |

Enzymatic Hydrolysis and Biocatalytic Transformations

Biocatalytic methods offer a mild and selective alternative to chemical hydrolysis. While the steric hindrance of the tert-butyl group makes it a challenging substrate for many common hydrolases, specific enzymes have been identified that can catalyze the cleavage of this ester linkage. researchgate.net These enzymes are of significant interest for their ability to perform reactions under gentle conditions (neutral pH, room temperature), often with high chemo- and enantioselectivity. researchgate.net

Research has identified several classes of enzymes capable of hydrolyzing tert-butyl esters:

Lipases and Esterases: An esterase from Bacillus subtilis (BsubpNBE) and Lipase (B570770) A from Candida antarctica (CAL-A) have been shown to be particularly active in hydrolyzing a range of tert-butyl esters, including those of protected amino acids. researchgate.net Furthermore, a novel lipase isolated from Burkholderia sp. YY62 was specifically identified for its ability to hydrolyze tert-butyl octanoate, demonstrating activity toward bulky ester substrates. tandfonline.com

Proteases: The protease subtilisin has been successfully used for the selective hydrolysis of C-terminal tert-butyl esters in peptide synthesis. nih.govgoogle.com This approach achieves high yields while minimizing the cleavage of internal peptide bonds. google.com

These biocatalytic transformations typically occur via the canonical serine hydrolase mechanism, involving a catalytic triad (B1167595) (e.g., Ser-His-Asp) that facilitates nucleophilic attack by the serine residue on the ester's carbonyl carbon. The success of these specific enzymes is attributed to active sites that are large enough to accommodate the bulky tert-butyl group. researchgate.netresearchgate.net

Transesterification Reactions of Tert-butyl 2-(2-hydroxyethoxy)acetate with Various Nucleophiles

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For tert-butyl 2-(2-hydroxyethoxy)acetate, this can theoretically occur at the tert-butyl ester moiety or involve the free primary hydroxyl group reacting with another ester.

Alcoholysis with Diverse Alcohol Substrates

The tert-butyl ester group can undergo alcoholysis with a different alcohol (R'-OH), leading to the formation of a new ester and releasing tert-butanol. This reaction is an equilibrium process and is typically driven to completion by using the reactant alcohol as the solvent or by removing the tert-butanol byproduct.

R-COO-tBu + R'-OH ⇌ R-COO-R' + tBu-OH (where R-COO is the 2-(2-hydroxyethoxy)acetyl group)

Studies on structurally similar compounds provide insight into this process. For instance, the transesterification of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) with 1,4-butanediol (B3395766) demonstrates that a primary alcohol can effectively displace another from an ester linkage in the presence of a suitable catalyst. digitellinc.com This suggests that tert-butyl 2-(2-hydroxyethoxy)acetate could similarly react with a range of primary or secondary alcohols under catalyzed conditions.

Catalyst Systems for Efficient Transesterification Processes

Effective catalysis is essential for achieving efficient transesterification, particularly for sterically hindered esters. The choice of catalyst can significantly influence reaction rates and yields. Research on the transesterification of related hydroxyethyl (B10761427) esters has identified several effective catalyst systems that would likely be applicable to tert-butyl 2-(2-hydroxyethoxy)acetate. digitellinc.com

Commonly used catalysts include metal salts and organometallic compounds. Studies have shown that titanium isopropoxide (Ti-IP) and zinc acetate (Zn-A) are highly active catalysts for such transformations. digitellinc.com The catalytic activity is often temperature-dependent; zinc acetate may show higher efficacy at lower temperatures, while titanium isopropoxide often performs better at higher temperatures. digitellinc.com The amount of catalyst is also a critical parameter, with yields increasing with catalyst loading up to an optimal point. digitellinc.com

Table 3: Potential Catalyst Systems for Transesterification

| Catalyst | Chemical Formula | Typical Reaction Temperature | Notes | Reference |

| Titanium Isopropoxide | Ti[OCH(CH₃)₂]₄ | High (e.g., >200°C) | Exhibits very high catalytic activity at elevated temperatures. | digitellinc.com |

| Zinc Acetate | Zn(CH₃COO)₂ | Moderate to High | A promising catalyst, particularly effective at lower temperatures compared to Ti-IP. | digitellinc.com |

| Antimony (III) Oxide | Sb₂O₃ | High | Shows moderate catalytic activity. | digitellinc.com |

| Tin (II) Chloride | SnCl₂ | High | Shows moderate catalytic activity. | digitellinc.com |

Reactivity of the Primary Hydroxyl Group in Tert-butyl 2-(2-hydroxyethoxy)acetate

The primary hydroxyl group is a key site for a variety of chemical transformations, including oxidation, derivatization, and nucleophilic substitution.

The primary alcohol moiety of tert-butyl 2-(2-hydroxyethoxy)acetate can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. wikipedia.orgchemguide.co.uk The oxidation to a carboxylic acid can be achieved using strong oxidizing agents. A convenient two-step, one-pot procedure involves the use of sodium hypochlorite (B82951) (NaOCl) with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), followed by sodium chlorite (B76162) (NaClO2). nih.gov This method is known for its high efficiency and compatibility with sensitive functional groups, which would likely preserve the ester and ether linkages within the molecule. nih.gov

The resulting product, tert-butyl 2-(2-oxoethoxy)acetate (the aldehyde) or 2-((tert-butoxycarbonyl)methoxy)acetic acid (the carboxylic acid), can be characterized by standard spectroscopic techniques. The formation of the aldehyde would be indicated by the appearance of a characteristic proton signal around 9-10 ppm in the ¹H NMR spectrum and a carbonyl stretch around 1720-1740 cm⁻¹ in the IR spectrum. The carboxylic acid would show a broad O-H stretch in the IR spectrum (2500-3300 cm⁻¹) and a carboxylic proton signal above 10 ppm in the ¹H NMR spectrum.

| Oxidizing Agent System | Expected Product | Notes |

| NaOCl, TEMPO (catalytic), NaClO₂ | 2-((tert-butoxycarbonyl)methoxy)acetic acid | A mild, one-pot procedure suitable for substrates with sensitive functional groups. nih.gov |

| CrO₃, H₂SO₄, acetone (B3395972) (Jones reagent) | 2-((tert-butoxycarbonyl)methoxy)acetic acid | A strong oxidizing agent, care must be taken to avoid cleavage of the tert-butyl ester. |

| PCC or PDC in CH₂Cl₂ | tert-butyl 2-(2-oxoethoxy)acetate | Milder oxidation that typically stops at the aldehyde stage. |

Table 1: Illustrative Oxidation Reactions of the Primary Hydroxyl Group.

The primary hydroxyl group can be readily derivatized through esterification and etherification reactions. Selective esterification of the primary alcohol in the presence of the existing ester group can be achieved using various methods. Hafnium(IV) or zirconium(IV) salts are effective catalysts for the direct condensation of equimolar amounts of carboxylic acids and alcohols. researchgate.net Another approach involves the use of phosphines, iodine, and imidazole, which allows for the selective esterification of a wide variety of acids with primary alcohols under mild conditions. acs.org

Etherification of the primary hydroxyl group can be accomplished through methods like the Williamson ether synthesis. numberanalytics.com This involves deprotonation of the alcohol with a base such as sodium hydride to form the corresponding alkoxide, followed by reaction with an alkyl halide. numberanalytics.com Iron(III) salts have also been shown to catalyze the selective dehydrative etherification of alcohols. nih.govacs.org

| Reaction Type | Reagents and Conditions | Expected Product |

| Esterification | Carboxylic acid, HfCl₄·(THF)₂ (cat.), Toluene (B28343), reflux | tert-butyl 2-(2-(acyloxy)ethoxy)acetate |

| Esterification | Carboxylic acid, PPh₃, I₂, Imidazole, CH₂Cl₂ | tert-butyl 2-(2-(acyloxy)ethoxy)acetate |

| Etherification | 1. NaH, THF; 2. R-X | tert-butyl 2-(2-(alkoxy)ethoxy)acetate |

| Etherification | Alcohol, Fe(OTf)₃ (cat.), 45 °C | tert-butyl 2-(2-(alkoxy)ethoxy)acetate |

Table 2: Illustrative Derivatization Reactions of the Primary Hydroxyl Group.

To perform nucleophilic substitution at the primary carbon bearing the hydroxyl group, the -OH group must first be converted into a good leaving group. This is because the hydroxide ion (OH⁻) is a poor leaving group. A common strategy is to convert the alcohol into a tosylate or mesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270). The resulting sulfonate ester is an excellent leaving group and can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction.

For instance, reaction with sodium azide (B81097) (NaN₃) would yield tert-butyl 2-(2-azidoethoxy)acetate, a precursor for amines. Reaction with sodium cyanide (NaCN) would lead to chain extension, forming tert-butyl 2-(3-cyanopropoxy)acetate. The Sₙ2 nature of the reaction ensures that if the starting material were chiral (which is not the case here), the reaction would proceed with an inversion of configuration. msu.edu

| Leaving Group | Nucleophile (Nu⁻) | Expected Product |

| -OTs (tosylate) | N₃⁻ | tert-butyl 2-(2-azidoethoxy)acetate |

| -OTs (tosylate) | CN⁻ | tert-butyl 2-(3-cyanopropoxy)acetate |

| -OTs (tosylate) | I⁻ | tert-butyl 2-(2-iodoethoxy)acetate |

| -OTs (tosylate) | RS⁻ | tert-butyl 2-(2-(alkylthio)ethoxy)acetate |

Table 3: Illustrative Nucleophilic Substitution Reactions following Hydroxyl Group Activation.

Investigations into the Reactivity of the Ether Linkage and Carbonyl Group

The ether linkage and the ester carbonyl group exhibit distinct reactivities that can be exploited under specific reaction conditions.

The ether bond in tert-butyl 2-(2-hydroxyethoxy)acetate is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com The regioselectivity of the cleavage in this unsymmetrical ether would favor attack at the less sterically hindered primary carbon, leading to the formation of tert-butyl 2-hydroxyacetate and a 2-haloethanol. The reaction mechanism is typically Sₙ2. libretexts.orgmasterorganicchemistry.com

| Reagent | Conditions | Expected Products |

| HBr (conc.) | Reflux | tert-butyl 2-hydroxyacetate and 2-bromoethanol |

| HI (conc.) | Reflux | tert-butyl 2-hydroxyacetate and 2-iodoethanol |

Table 4: Illustrative Ether Bond Cleavage Reactions.

The tert-butyl ester group can be reduced to a primary alcohol or an aldehyde depending on the reducing agent. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding 2-(2-hydroxyethoxy)ethanol. libretexts.org This reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the tert-butoxy (B1229062) group, forming an intermediate aldehyde which is then further reduced to the primary alcohol. masterorganicchemistry.com

For the selective reduction to the aldehyde, a less reactive hydride reagent such as diisobutylaluminum hydride (DIBALH) is required. libretexts.org The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction of the initially formed aldehyde. libretexts.org More recently, methods for the deoxygenation of esters to ethers have been developed, for example, using a combination of BH₃–NH₃ and a catalytic amount of TiCl₄. organic-chemistry.orgacs.org This would convert the ester to an ether, resulting in the formation of 1-(2-hydroxyethoxy)-2-methoxy-2-methylpropane.

| Reducing Agent | Conditions | Expected Product |

| LiAlH₄ | 1. THF; 2. H₃O⁺ workup | 2-(2-hydroxyethoxy)ethanol |

| DIBALH | 1. Toluene, -78 °C; 2. H₂O workup | 2-(2-hydroxyethoxy)acetaldehyde |

| BH₃–NH₃, TiCl₄ (cat.) | Room Temperature | 1-(2-hydroxyethoxy)-2-methoxy-2-methylpropane |

Table 5: Illustrative Reductions of the Ester Carbonyl Group.

Strategic Utilization of Tert Butyl 2 2 Hydroxyethoxy Acetate As a Building Block in Advanced Chemical Synthesis

Precursor in Complex Organic Molecule Assembly

In the realm of sophisticated organic synthesis, the strategic incorporation of linker or spacer units is critical for achieving desired molecular properties. Tert-butyl 2-(2-hydroxyethoxy)acetate serves as an exemplary precursor for this purpose, providing a short, hydrophilic ethylene (B1197577) glycol-based spacer with orthogonal reactive handles.

The primary role of tert-butyl 2-(2-hydroxyethoxy)acetate in advanced synthesis is to introduce the hydroxyethoxyacetate unit into larger, often architecturally complex molecules. The tert-butyl group provides robust protection for the carboxylic acid functionality, preventing its participation in reactions while modifications are carried out at the terminal hydroxyl group. This strategy is particularly valuable in the synthesis of bioactive molecules and chemical probes where precise control over reactivity is paramount.

The hydroxyl group can be readily coupled to other molecules through etherification or esterification reactions. A common strategy involves activating the hydroxyl group by converting it into a better leaving group, such as a tosylate or a halide. This activated intermediate can then react with a nucleophile on a target scaffold, effectively tethering the hydroxyethoxyacetate moiety. This approach is foundational in the construction of linkers for various applications, including the development of Proteolysis-Targeting Chimeras (PROTACs), where precise spacing between two key binding domains is essential for biological activity. Although specific examples detailing the use of this exact compound are often found within proprietary patent literature, the application of analogous hydroxy-PEG-ester building blocks is well-documented in the synthesis of degraders for targets like tissue transglutaminase (TG2) and extracellular signal-regulated kinases 1/2 (ERK1/2). cmu.edu

The true synthetic power of tert-butyl 2-(2-hydroxyethoxy)acetate is realized in multi-step reaction sequences that leverage its bifunctional nature. The two functional groups—the hydroxyl and the protected carboxyl—can be addressed in a planned order, allowing for the stepwise construction of multi-functionalized compounds.

A typical synthetic sequence begins with a reaction at the free hydroxyl group. Subsequently, the tert-butyl ester is cleaved under acidic conditions to reveal the carboxylic acid. This newly deprotected acid group is then available for a second, distinct chemical transformation, such as an amide bond formation. This orthogonal protecting group strategy is a cornerstone of modern organic synthesis, enabling the creation of complex molecules that would be difficult to assemble otherwise.

The following table outlines the key transformations that enable the sequential functionalization of this building block:

| Step | Functional Group | Reaction Type | Reagents/Conditions | Resulting Moiety | Purpose |

| 1 | Hydroxyl (-OH) | Activation / Nucleophilic Substitution | 1. TsCl, base2. Nucleophile (e.g., R-NH₂) | Ether or Amino-ether | Covalent attachment to a target molecule or scaffold. |

| 2 | tert-Butyl Ester | Deprotection (Hydrolysis) | Trifluoroacetic Acid (TFA) or Formic Acid | Carboxylic Acid (-COOH) | Unmasking the second reactive site for further coupling. pusan.ac.kr |

| 3 | Carboxylic Acid | Amide Coupling | Amine (R'-NH₂), HATU, or EDC/NHS | Amide (-CONH-R') | Linking to a second molecule or functional group. |

This table illustrates a representative sequence of reactions and common reagents used to modify Tert-butyl 2-(2-hydroxyethoxy)acetate for creating bifunctional linkers.

This stepwise approach allows for the precise and controlled assembly of heterobifunctional linkers, which are critical components in fields like drug delivery and targeted protein degradation.

Application in Polymer and Advanced Materials Science Research

The structural features of tert-butyl 2-(2-hydroxyethoxy)acetate also make it an intriguing candidate for exploration in polymer chemistry and materials science. Its potential lies in the ability to introduce both a protected acid and a hydroxyl functionality into a polymer structure, which can be used to tailor material properties.

While not a conventional monomer itself, tert-butyl 2-(2-hydroxyethoxy)acetate can be chemically modified for use in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For instance, the terminal hydroxyl group could be esterified with a molecule like 2-bromoisobutyryl bromide to create an ATRP initiator. This resulting molecule could then be used to initiate the polymerization of vinyl monomers (e.g., styrenes, acrylates), yielding a polymer chain with a terminal hydroxyethoxyacetate group.

Alternatively, the hydroxyl group could be acylated with acryloyl chloride to transform the building block into a functional monomer. pusan.ac.kr This new acrylate (B77674) monomer could then be copolymerized with other standard monomers. The incorporation of such a monomer would introduce pendant side chains containing the protected carboxylic acid. Subsequent deprotection of the tert-butyl groups would yield a functional polymer with carboxylic acid moieties, useful for applications requiring hydrophilicity or pH-responsiveness. The controlled polymerization of a related monomer, tert-butyl acrylate, is well-established and often serves as a precursor to poly(acrylic acid). cmu.edu

| Polymerization Role | Required Modification | Polymerization Technique | Resulting Structure |

| Initiator | Esterification of -OH with 2-bromoisobutyryl bromide | ATRP | Polymer chain with a terminal tert-butyl 2-(2-hydroxyethoxy)acetate group |

| Monomer | Acylation of -OH with acryloyl chloride | ATRP, RAFT, etc. | Polymer backbone with pendant tert-butyl 2-(2-hydroxyethoxy)acetate side chains |

This table outlines the theoretical modifications required to adapt Tert-butyl 2-(2-hydroxyethoxy)acetate for roles in controlled polymerization based on established chemical principles.

The synthesis of highly branched, three-dimensional polymers like dendrimers and hyperbranched polymers is an area of intense academic research. nih.gov These structures possess unique properties such as low viscosity and a high density of terminal functional groups. Tert-butyl 2-(2-hydroxyethoxy)acetate could serve as a valuable building block in this context.

For example, it could be used as a surface or capping agent for a pre-formed dendritic core. The hydroxyl group of the acetate (B1210297) could be reacted with functional groups on the periphery of a dendrimer, decorating its surface with protected acid groups. These groups could then be deprotected to create a dendrimer with a highly functionalized, water-soluble shell.

Furthermore, it could be adapted into an "AB₂" type monomer, a key component for the one-pot synthesis of hyperbranched polymers. This would require chemically modifying the molecule to have one "A" type functional group and two "B" type functional groups. While this specific application has not been explicitly reported, the synthesis of hyperbranched polyacrylates from other functionalized acrylate monomers demonstrates the feasibility of this approach for academic exploration. cmu.edu

The ultimate goal of incorporating building blocks like tert-butyl 2-(2-hydroxyethoxy)acetate into polymers is to create functional materials with precisely defined architectures and properties. By leveraging the synthetic strategies outlined above, researchers can design advanced materials for specific applications.

For instance, block copolymers could be synthesized where one block is a standard polymer (like polystyrene) and the other is a polymer derived from a monomer based on tert-butyl 2-(2-hydroxyethoxy)acetate. After deprotection, this would create an amphiphilic block copolymer capable of self-assembling into micelles or other nanostructures in aqueous environments. Such structures are of great interest for drug delivery systems, where they can encapsulate hydrophobic drugs and improve their solubility and bioavailability. The ability to precisely place the hydrophilic, acid-functionalized groups along the polymer chain allows for fine-tuning of the material's interaction with its environment. cmu.edu

Role as a Linker in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.gov These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govprecisepeg.com This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. precisepeg.comnih.gov The linker component, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). precisepeg.comnih.gov Tert-butyl 2-(2-hydroxyethoxy)acetate, a bifunctional molecule featuring a protected carboxylic acid and a free hydroxyl group, serves as a valuable building block for constructing the polyethylene (B3416737) glycol (PEG)-based linkers frequently employed in PROTAC design. nih.govdiva-portal.org

Design Principles for PROTAC Linker Composition and Length Optimization

The composition and length of the linker are paramount in PROTAC design, as they dictate the spatial arrangement of the POI and the E3 ligase, which is crucial for efficient ubiquitination. nih.gov Linkers are broadly categorized as flexible or rigid, with PEG-based linkers, derivable from starting materials like tert-butyl 2-(2-hydroxyethoxy)acetate, falling into the flexible category. precisepeg.com The inherent flexibility of PEG chains can be advantageous, allowing the PROTAC to adopt multiple conformations to facilitate the formation of a stable ternary complex. researchgate.net

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both proteins. nih.gov Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for ubiquitin transfer. nih.gov

Systematic variation of the linker length is a common strategy to optimize PROTAC potency. Research has shown that even subtle changes, such as the addition of a single ethylene glycol unit, can have a profound impact on degradation selectivity. For instance, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2; however, the extension of its linker by one ethylene glycol unit resulted in a PROTAC that selectively degraded EGFR. acs.org This highlights the fine-tuning that is possible through precise linker design.

Table 1: Impact of Linker Length on PROTAC Activity

| PROTAC Target | Linker Modification | Observed Effect on Degradation | Reference |

| EGFR/HER2 | Extension by a single ethylene glycol unit | Switched from dual EGFR/HER2 degradation to selective EGFR degradation | acs.org |

| CRABP-I/II | Longer polyethylene glycol (PEG) linker | Shifted degradation selectivity towards CRABP-I | nih.gov |

| CRABP-I/II | Shorter polyethylene glycol (PEG) linker | Shifted degradation selectivity towards CRABP-II | nih.gov |

| TBK1 | Linkers shorter than 12 atoms | No degradation observed | acs.org |

| TBK1 | Linkers between 12 and 29 atoms | Submicromolar degradation potency | acs.org |

Chemical Modifications for Tuned Protein-of-Interest (POI) Ligand and E3 Ligase Recruitment

Tert-butyl 2-(2-hydroxyethoxy)acetate is a versatile building block that can be readily modified to facilitate the synthesis of a diverse range of PROTACs. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a free carboxyl group. nih.gov This carboxylic acid can then be coupled to an amine-containing POI ligand or E3 ligase ligand via standard amide bond formation reactions.

The hydroxyl group of tert-butyl 2-(2-hydroxyethoxy)acetate provides another point for chemical modification. For example, it can be converted to a leaving group, such as a bromide, to create an electrophilic handle. This is exemplified in the synthesis of the BTK-targeting PROTAC, SJF638, where tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate was used to alkylate the piperidine (B6355638) moiety of the BTK ligand. nih.gov

The general synthetic strategy often involves a convergent approach where the POI ligand, the E3 ligase ligand, and the linker are synthesized separately and then coupled together in the final steps. The use of building blocks like tert-butyl 2-(2-hydroxyethoxy)acetate, with its orthogonal protecting groups, is central to this strategy. For instance, the tert-butyl ester can be cleaved without affecting other acid-labile groups in the molecule, allowing for selective reaction at the carboxylic acid end of the linker. nih.gov

Furthermore, the ethylene glycol chain itself can be extended by reacting tert-butyl 2-(2-hydroxyethoxy)acetate with other ethylene glycol-containing building blocks. This allows for the systematic synthesis of a library of PROTACs with varying linker lengths, which is crucial for optimizing degradation efficiency and selectivity. acs.org The ability to tune the linker in this manner is a powerful tool for medicinal chemists to fine-tune the interactions between the POI and the E3 ligase, ultimately leading to more potent and selective protein degraders.

Table 2: Key Chemical Moieties and Their Roles in PROTAC Synthesis

| Compound Name | Role in PROTAC Synthesis |

| Tert-butyl 2-(2-hydroxyethoxy)acetate | A bifunctional building block for PEG-based linkers, containing a protected carboxylic acid and a reactive hydroxyl group. nih.govdiva-portal.org |

| Tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate | An activated form of the linker used for alkylation reactions, as seen in the synthesis of PROTAC SJF638. nih.gov |

| Lapatinib | A protein of interest (POI) ligand that targets EGFR and HER2. acs.org |

| Pomalidomide | An E3 ligase ligand that recruits cereblon (CRBN). nih.gov |

| VHL Ligand | An E3 ligase ligand that recruits the von Hippel-Lindau (VHL) protein. unime.it |

| JQ1 | A bromodomain and extraterminal (BET) inhibitor used as a POI ligand. nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation of Tert Butyl 2 2 Hydroxyethoxy Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For tert-butyl 2-(2-hydroxyethoxy)acetate, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as insights into the molecule's conformational behavior.

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the nuclei, multi-dimensional NMR experiments are crucial for assembling the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between atoms, allowing for a definitive structural assignment. ustc.edu.cnyoutube.comresearchgate.netscience.govlibretexts.org

A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For tert-butyl 2-(2-hydroxyethoxy)acetate, this would primarily manifest as a cross-peak between the two methylene (B1212753) groups of the hydroxyethoxy moiety (-O-CH₂ -CH₂ -OH), confirming their direct connectivity.

An HSQC or HMQC experiment correlates directly bonded ¹H and ¹³C atoms. ustc.edu.cnresearchgate.netlibretexts.org This is essential for assigning the carbon signals based on their attached protons. For instance, the proton signal of the tert-butyl group would show a correlation to the quaternary carbon and the methyl carbons of this group.

The protons of the tert-butyl group and the ester carbonyl carbon.

The protons of the methylene group adjacent to the ester oxygen (-O-CH₂ -) and the carbonyl carbon.

The protons of the methylene group adjacent to the hydroxyl group (-CH₂ -OH) and the carbon of the other methylene group.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below. These predictions are based on established chemical shift ranges for similar functional groups. nih.govpdx.educhemicalbook.comlibretexts.orgucl.ac.ukmsu.edu

| Predicted ¹H and ¹³C NMR Data for Tert-butyl 2-(2-hydroxyethoxy)acetate |

| Atom |

| ¹H Chemical Shift (ppm, predicted) |

| ¹³C Chemical Shift (ppm, predicted) |

| Key COSY Correlations (predicted) |

| Key HMBC Correlations (predicted) |

| tert-butyl (CH₃) |

| ~1.45 (s, 9H) |

| ~28 |

| - |

| C(quaternary), C=O |

| tert-butyl (C) |

| - |

| ~82 |

| - |

| - |

| Acetate (B1210297) (CH₂) |

| ~4.1 (s, 2H) |

| ~68 |

| - |

| C=O, -O-CH₂- |

| Ethoxy (-O-CH₂-) |

| ~3.7 (t, 2H) |

| ~70 |

| -CH₂-OH |

| Acetate CH₂, -CH₂-OH |

| Ethoxy (-CH₂-OH) |

| ~3.6 (t, 2H) |

| ~61 |

| -O-CH₂- |

| -O-CH₂- |

| Hydroxyl (OH) |

| Variable (broad s, 1H) |

| - |

| - |

| - |

| Carbonyl (C=O) |

| - |

| ~171 |

| - |

| - |

Note: Predicted values are based on analogous structures and require experimental verification. Chemical shifts are referenced to a standard (e.g., TMS). s = singlet, t = triplet.

The flexible ether linkage in tert-butyl 2-(2-hydroxyethoxy)acetate allows for a range of conformational isomers in solution. Variable temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. jove.comjove.comox.ac.uknumberanalytics.com By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which provide information about the thermodynamics and kinetics of conformational exchange. numberanalytics.comnih.gov

At room temperature, the molecule may be undergoing rapid conformational changes, leading to averaged NMR signals. As the temperature is lowered, the rate of these exchanges can be slowed down. If the energy barrier to rotation is sufficiently high, separate signals for different conformers may be observed at low temperatures. jove.comjove.com This can provide valuable data on the preferred conformations and the energetic barriers between them. Conversely, at higher temperatures, increased molecular motion can lead to the broadening of certain peaks. numberanalytics.com

Mass Spectrometry (MS) Techniques for Reaction Pathway Analysis and Product Confirmation

Mass spectrometry is a cornerstone for molecular weight determination and structural elucidation through the analysis of fragmentation patterns.

Electron ionization (EI) mass spectrometry of tert-butyl 2-(2-hydroxyethoxy)acetate would be expected to produce a characteristic fragmentation pattern that can provide significant structural information. A key fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) to form a stable tert-butyl cation. cdnsciencepub.commassbank.eunist.gov

Another expected fragmentation would involve cleavage of the ether linkage and other C-C and C-O bonds. The analysis of these fragment ions can help piece together the molecular structure. For instance, the presence of ions corresponding to the hydroxyethoxy group or fragments thereof would confirm this part of the structure. The fragmentation of ethylene (B1197577) glycol derivatives often proceeds through characteristic losses of small neutral molecules. nih.govnih.govresearchgate.net

A plausible fragmentation pattern is detailed in the table below:

| Predicted Mass Spectrometry Fragmentation Data for Tert-butyl 2-(2-hydroxyethoxy)acetate |

| m/z (predicted) |

| Proposed Fragment Ion |

| Proposed Neutral Loss |

| 176 |

| [M]⁺ (Molecular Ion) |

| - |

| 117 |

| [M - C₄H₉]⁺ |

| C₄H₉• (tert-butyl radical) |

| 101 |

| [M - C₄H₉O]⁺ |

| C₄H₉O• |

| 73 |

| [C₃H₅O₂]⁺ |

| C₅H₁₁O₂• |

| 57 |

| [C₄H₉]⁺ (tert-butyl cation) |

| C₄H₇O₄• |

| 45 |

| [C₂H₅O]⁺ |

| C₆H₁₁O₃• |

| 43 |

| [CH₃CO]⁺ (acetyl cation) |

| C₆H₁₃O₃• |

Note: Predicted m/z values are for the most abundant isotopes. The relative intensities of these peaks would depend on the ionization conditions. libretexts.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. nih.govlongdom.orgnih.govpnnl.govresearchgate.net For a molecule with the formula C₈H₁₆O₄, the exact mass of the molecular ion can be calculated and compared to the experimentally measured value. This allows for an unambiguous confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. This level of precision is crucial for the definitive identification of the compound, especially in complex mixtures or when characterizing novel derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of tert-butyl 2-(2-hydroxyethoxy)acetate is expected to show characteristic absorption bands for its constituent functional groups. spectroscopyonline.com A strong, broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. nih.govmdpi.com A very strong and sharp absorption peak around 1740 cm⁻¹ is characteristic of the C=O stretching of the ester group. spectroscopyonline.comresearchgate.netchemicalbook.com Additionally, a series of strong C-O stretching bands would be expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹, corresponding to the ester and ether linkages. rockymountainlabs.com The presence of the tert-butyl group would be confirmed by characteristic C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in Raman, the C=O stretch of the ester would give a strong signal. researchgate.netresearchgate.netopen-raman.org The C-C and C-O stretching vibrations within the molecular backbone would also be Raman active, providing a detailed fingerprint of the molecule. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum, which can be useful for detailed structural analysis.

| Predicted Vibrational Spectroscopy Data for Tert-butyl 2-(2-hydroxyethoxy)acetate |

| Vibrational Mode |

| Predicted IR Frequency (cm⁻¹) |

| Predicted Raman Shift (cm⁻¹) |

| Intensity |

| O-H Stretch (H-bonded) |

| 3500-3200 |

| Weak |

| Broad, Strong (IR) |

| C-H Stretch (sp³) |

| 2980-2850 |

| 2980-2850 |

| Medium-Strong |

| C=O Stretch (Ester) |

| ~1740 |

| ~1740 |

| Strong (IR), Strong (Raman) |

| C-O Stretch (Ester & Ether) |

| 1300-1000 |

| 1300-1000 |

| Strong (IR), Medium (Raman) |

Note: Predicted frequencies and intensities are based on typical values for the respective functional groups and require experimental confirmation.

Detailed Analysis of Functional Group Modes and Intermolecular Interactions

The structural characterization of tert-butyl 2-(2-hydroxyethoxy)acetate relies heavily on spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide detailed insights into the molecule's functional groups and the subtle intermolecular forces that govern its physical properties.

Infrared (IR) Spectroscopy:

The IR spectrum of tert-butyl 2-(2-hydroxyethoxy)acetate is predicted to exhibit characteristic absorption bands corresponding to its primary functional groups. A strong, sharp peak is anticipated around 1740 cm⁻¹ , which is indicative of the C=O (carbonyl) stretching vibration of the ester group. The presence of the ether linkage (C-O-C) would likely be confirmed by a strong absorption band in the region of 1100 cm⁻¹ .

A crucial feature of the IR spectrum would be a broad absorption band in the range of 3200-3500 cm⁻¹ , corresponding to the O-H stretching vibration of the terminal hydroxyl group. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between molecules of tert-butyl 2-(2-hydroxyethoxy)acetate in the condensed phase. This hydrogen bonding also influences the C-O stretching vibration of the primary alcohol, which is expected to appear around 1050 cm⁻¹ .

The C-H stretching vibrations of the aliphatic and tert-butyl groups would be observed in the region of 2850-3000 cm⁻¹ . Bending vibrations for the CH₂ and CH₃ groups are expected at approximately 1450 cm⁻¹ and 1370 cm⁻¹ , respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of tert-butyl 2-(2-hydroxyethoxy)acetate.

¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for each type of proton. A characteristic singlet peak is expected around δ 1.2–1.4 ppm , integrating to nine protons, which is attributed to the magnetically equivalent methyl protons of the tert-butyl group. The protons of the methylene groups in the ethoxy moiety would likely appear as multiplets in the range of δ 3.5-3.8 ppm . The methylene protons adjacent to the acetate group are expected to resonate at a slightly downfield-shifted position, around δ 4.1 ppm , due to the electron-withdrawing effect of the carbonyl group. The proton of the hydroxyl group would typically appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. A signal for the carbonyl carbon of the ester is anticipated in the downfield region, around δ 170–175 ppm . The quaternary carbon of the tert-butyl group would likely appear around δ 80-82 ppm , while the methyl carbons of the tert-butyl group would resonate at approximately δ 28 ppm . The carbons of the ethoxy chain would be observed in the range of δ 60-70 ppm .

Table 1: Predicted Spectroscopic Data for Tert-butyl 2-(2-hydroxyethoxy)acetate

| Spectroscopic Technique | Functional Group | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

|---|---|---|

| Infrared (IR) | O-H Stretch (Hydrogen Bonded) | 3200-3500 (broad) |

| C-H Stretch (Aliphatic) | 2850-3000 | |

| C=O Stretch (Ester) | ~1740 | |

| C-O-C Stretch (Ether) | ~1100 | |

| C-O Stretch (Primary Alcohol) | ~1050 | |

| ¹H NMR | -C(CH₃)₃ | δ 1.2–1.4 (s, 9H) |

| -O-CH₂-CH₂-OH | δ 3.5-3.8 (m, 4H) | |

| -O-CH₂-C(O)- | δ 4.1 (s, 2H) | |

| -OH | Variable | |

| ¹³C NMR | -C=O | δ 170–175 |

| -C (CH₃)₃ | δ 80–82 | |

| -C(C H₃)₃ | ~δ 28 | |

| -O-CH₂-CH₂-OH | δ 60–70 | |

| -O-CH₂-C(O)- | ~δ 68 |

Monitoring of Reaction Progress and Product Formation via Spectroscopic Signatures

The synthesis of tert-butyl 2-(2-hydroxyethoxy)acetate, likely proceeding through the esterification of 2-(2-hydroxyethoxy)acetic acid with isobutylene or via transesterification, can be effectively monitored in real-time using spectroscopic techniques, particularly FTIR spectroscopy.

During the esterification reaction, the disappearance of the broad O-H stretching band of the carboxylic acid reactant (typically centered around 3000 cm⁻¹) and the concurrent appearance of the sharp C=O stretching band of the ester product at approximately 1740 cm⁻¹ would be key indicators of reaction progress. Similarly, the formation of the ether linkage could be tracked by the emergence of the C-O-C stretching vibration around 1100 cm⁻¹ . This in-situ monitoring allows for precise determination of the reaction endpoint, optimizing yield and minimizing the formation of byproducts.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Elucidation of Crystalline Derivatives

As tert-butyl 2-(2-hydroxyethoxy)acetate is a liquid at room temperature, X-ray crystallography can only be applied to its solid derivatives. The creation of a crystalline derivative, for instance, through reaction at the terminal hydroxyl group to introduce a functionality that encourages crystallization (e.g., a p-nitrobenzoate or a 3,5-dinitrobenzoate (B1224709) ester), would enable its analysis by single-crystal X-ray diffraction.

This technique would provide unambiguous proof of the molecular structure, including precise bond lengths, bond angles, and torsion angles. For chiral derivatives, X-ray crystallography can determine the absolute stereochemistry. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the solid state. This information is crucial for understanding the material's physical properties and polymorphism.

Theoretical and Computational Chemistry Studies of Tert Butyl 2 2 Hydroxyethoxy Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn govern its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are paramount in governing the course of a chemical reaction. wikipedia.orgfiveable.me The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com

For tert-butyl 2-(2-hydroxyethoxy)acetate, the HOMO is expected to be localized primarily on the oxygen atoms, particularly the non-bonding orbitals of the hydroxyl group and the carbonyl oxygen of the ester. These regions of high electron density are the most probable sites for electrophilic attack. The LUMO, conversely, is anticipated to be centered on the carbonyl carbon of the ester group, which is electron-deficient and thus susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. While precise values for tert-butyl 2-(2-hydroxyethoxy)acetate require specific calculations, data from analogous esters like tert-butyl acetate (B1210297) can provide an estimate. researchgate.netacs.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for Tert-butyl 2-(2-hydroxyethoxy)acetate

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.8 | Localized on hydroxyl and carbonyl oxygen atoms |

| LUMO | 2.1 | Centered on the carbonyl carbon |

| HOMO-LUMO Gap | 11.9 | Suggests moderate kinetic stability |

Note: The values in this table are illustrative and based on general trends for similar functional groups, as specific computational data for the target molecule is not available in the cited literature.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is inherently uneven due to the differing electronegativities of its constituent atoms. This charge distribution can be visualized using electrostatic potential (ESP) maps, which plot the electrostatic potential on the molecule's van der Waals surface. deeporigin.comchemrxiv.org These maps are invaluable for predicting non-covalent interactions and reactive sites. researchgate.netyoutube.com

In an ESP map of tert-butyl 2-(2-hydroxyethoxy)acetate, regions of negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating areas that are attractive to electrophiles. researchgate.net Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atom of the hydroxyl group and the protons on the carbon atoms adjacent to the oxygen atoms, signifying sites susceptible to nucleophilic interaction. The tert-butyl group, being largely nonpolar, would exhibit a more neutral potential (often colored green or yellow).

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

Computational Elucidation of Hydrolysis and Transesterification Mechanisms

The ester functional group in tert-butyl 2-(2-hydroxyethoxy)acetate is susceptible to hydrolysis, a reaction of significant interest. The acid-catalyzed hydrolysis of tert-butyl esters typically proceeds through an A-AL-1 mechanism, involving the formation of a stable tert-butyl carbocation. oup.com Computational modeling of this pathway would involve locating the transition state for the protonation of the carbonyl oxygen and the subsequent cleavage of the alkyl-oxygen bond.

Transesterification, another key reaction of esters, can also be modeled. nih.gov For instance, the reaction with another alcohol would proceed via a tetrahedral intermediate. nih.govscielo.br Quantum chemical calculations can map out the potential energy surface for this reaction, identifying the transition states for the nucleophilic attack of the incoming alcohol and the departure of the ethoxy group. biofueljournal.com

Table 2: Hypothetical Calculated Activation Energies for Key Reactions

| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | A-AL-1 | 15-20 |

| Base-Catalyzed Hydrolysis | B-AC-2 | 20-25 |

| Transesterification (with Methanol) | Tetrahedral Intermediate | 25-30 |

Prediction of Stereoselectivity in Derivatization Reactions

The hydroxyl group of tert-butyl 2-(2-hydroxyethoxy)acetate can be derivatized, for example, through acylation or alkylation. If the derivatizing agent or the catalyst is chiral, the reaction can proceed with stereoselectivity. Computational methods can be employed to predict the stereochemical outcome of such reactions.

By modeling the transition states for the formation of the possible stereoisomers, their relative energies can be calculated. The transition state with the lower energy will correspond to the major product, allowing for a prediction of the enantiomeric or diastereomeric excess. This involves a detailed analysis of the steric and electronic interactions in the transition state structures.

Future Research Directions and Unexplored Reactivity of Tert Butyl 2 2 Hydroxyethoxy Acetate

Development of Novel Catalytic Transformations Involving the Compound

The functional groups of Tert-butyl 2-(2-hydroxyethoxy)acetate offer significant opportunities for developing new catalytic transformations. The presence of both a primary alcohol and a bulky ester on a flexible ether backbone allows for selective catalytic modifications, which remain a key area for future exploration.

Research Findings and Future Directions:

Catalytic Oxidation: The primary alcohol is a prime target for selective oxidation to either an aldehyde or a carboxylic acid. Future research could focus on employing modern catalytic systems, such as transition-metal catalysts (e.g., using Ruthenium, Palladium, or Copper) or metal-free systems like those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). Investigating the chemoselectivity of these catalysts—oxidizing the alcohol without cleaving the ester—is a critical research goal.

Catalytic Reduction and Hydrolysis: While the ester group can be reduced or hydrolyzed, developing catalytic methods to perform these transformations under mild conditions is highly desirable. For instance, catalytic hydrogenation of the ester to yield a diol, or enzyme-catalyzed hydrolysis (e.g., using lipases) for selective deprotection without affecting other sensitive functionalities in a larger molecule, are promising research avenues.

Carbon-Hydrogen (C-H) Bond Activation: A frontier area of research is the selective catalytic functionalization of C-H bonds. Highly electrophilic manganese catalysts have been shown to be effective in hydroxylating sterically congested C-H bonds, including those in tert-butyl groups. researchgate.net Applying similar catalytic systems to Tert-butyl 2-(2-hydroxyethoxy)acetate could lead to novel hydroxylated or otherwise functionalized derivatives that are difficult to access through traditional synthetic routes.

| Functional Group | Potential Catalytic Transformation | Potential Catalyst Classes for Investigation | Research Goal |

| Primary Hydroxyl (-OH) | Selective Oxidation | TEMPO-based catalysts, Transition-metal complexes (Ru, Pd, Cu) | High-yield conversion to aldehyde or carboxylic acid with high chemoselectivity. |

| Tert-butyl Ester (-COOtBu) | Catalytic Hydrolysis/Deprotection | Lipases, Esterases, Mild solid acid catalysts | Selective deprotection under green and non-harsh conditions. |

| Tert-butyl Ester (-COOtBu) | Catalytic Reduction | Homogeneous or heterogeneous hydrogenation catalysts (e.g., Ru-BINAP) | Efficient conversion to the corresponding diol. |

| Alkyl C-H Bonds | C-H Bond Hydroxylation/Functionalization | Manganese-oxo species, Iron or Ruthenium porphyrins | Site-selective functionalization of the ethyl or tert-butyl groups. researchgate.net |

Investigation of Organometallic Chemistry and Coordination Potential

The oxygen atoms within Tert-butyl 2-(2-hydroxyethoxy)acetate provide potential coordination sites for metal ions. The hydroxyl oxygen, the ether oxygen, and the carbonyl oxygen of the ester can all act as Lewis basic sites to bind with various metals. This coordination potential is largely unexplored and presents a rich field for future organometallic research.

Research Findings and Future Directions:

Drawing parallels from structurally related compounds, the coordination capabilities can be significant. For example, tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate utilizes its hydroxyl and amino groups as effective coordination sites for gadolinium (Gd³+) ions in the development of MRI contrast agents. This suggests that Tert-butyl 2-(2-hydroxyethoxy)acetate could act as a bidentate or tridentate ligand.

Future investigations could involve:

Synthesis of Metal Complexes: Reacting the compound with a variety of transition metals (e.g., Cu, Zn, Ni, Co) or lanthanides to synthesize novel organometallic complexes.

Structural Analysis: Characterizing the resulting complexes using techniques like X-ray crystallography to understand the coordination modes (e.g., chelate ring formation).

Catalytic Activity of Complexes: Testing the newly synthesized metal complexes for catalytic activity in reactions such as polymerization, oxidation, or reduction.

| Potential Coordinating Atom | Potential Metal Ion Partners | Possible Application Area |

| Hydroxyl Oxygen | Transition Metals (Cu, Fe, Zn), Lanthanides (Gd) | Catalysis, Magnetic Materials |

| Ether Oxygen | Alkali Metals (Li, Na), Transition Metals | Ionophores, Phase-Transfer Catalysis |

| Carbonyl Oxygen | Lewis Acidic Metals (Al, Ti, Sn) | Activation of the ester group for reactions |

Exploration of Photochemical or Electrochemical Reactivity

The photochemical and electrochemical behavior of Tert-butyl 2-(2-hydroxyethoxy)acetate is currently an uninvestigated domain. Functional groups within the molecule, however, suggest potential reactivity under photochemical or electrochemical stimulation.

Future Research Directions:

Photochemical Cleavage: The ester linkage could be a target for photochemical cleavage, potentially using a photosensitizer. This could enable the controlled release of a carboxylic acid or alcohol, a strategy useful in developing photo-responsive materials or drug delivery systems.

Electrochemical Oxidation/Reduction: The primary alcohol could be susceptible to electrochemical oxidation to an aldehyde or carboxylic acid. This would offer a reagent-free method for this transformation, aligning with green chemistry principles. Conversely, the electrochemical reduction of the ester could be explored as an alternative to chemical reductants.

Photo-initiated Polymerization: The hydroxyl group could serve as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) under photochemical conditions, leading to the formation of novel block copolymers.

Sustainable Synthesis and Green Chemistry Approaches for Production and Transformation

Current synthetic routes to Tert-butyl 2-(2-hydroxyethoxy)acetate often involve multi-step processes with reagents like sodium hydride and solvents such as tetrahydrofuran (B95107) (THF). A key future direction is the development of more sustainable and greener synthetic methodologies.

Future Research Directions:

Enzymatic Synthesis: Utilizing enzymes like lipases for the esterification step could replace chemical catalysts, operate under milder conditions, and improve selectivity, thereby reducing byproducts and waste.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like ionic liquids, supercritical fluids, or bio-based solvents (e.g., 2-methyl-THF, cyrene) would significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic pathways with higher atom economy, for example, through direct catalytic addition reactions that incorporate most of the atoms from the reactants into the final product.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, increase yield, and allow for easier scale-up compared to traditional batch processing.

| Green Chemistry Principle | Proposed Approach for Tert-butyl 2-(2-hydroxyethoxy)acetate | Anticipated Benefit |

| Catalysis | Use of biocatalysts (e.g., lipases) for esterification/hydrolysis. | Milder reaction conditions, high selectivity, reduced waste. |

| Safer Solvents | Replace THF or DMF with bio-based solvents or water (if possible). | Reduced environmental impact and process hazards. |

| Atom Economy | Investigate direct addition reactions instead of condensation reactions that produce waste byproducts. | Higher efficiency, less waste. |

| Process Intensification | Develop a continuous flow synthesis process. | Improved safety, consistency, and scalability. |

Advanced Applications in Bio-Inspired or Supramolecular Chemistry Research

The structure of Tert-butyl 2-(2-hydroxyethoxy)acetate, particularly its identity as a short-chain polyethylene (B3416737) glycol (PEG) derivative, makes it an attractive building block for bio-inspired and supramolecular chemistry.

Future Research Directions: